N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
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Overview
Description
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenoxy group, a benzotriazolyl group, and a carbamothioyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 2-(4-methoxyphenoxy)acetic acid, which is then reacted with 6-methyl-2-(4-methylphenyl)-2H-benzotriazole-5-thiol in the presence of coupling reagents to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions might result in the replacement of the methoxy group with other functional groups.
Scientific Research Applications
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)acetic acid: A precursor in the synthesis of the target compound.
6-methyl-2-(4-methylphenyl)-2H-benzotriazole-5-thiol: Another precursor used in the synthesis.
2-(4-methoxyphenoxy)propionic acid:
Uniqueness
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23N5O3S |
---|---|
Molecular Weight |
461.5g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-15-4-6-17(7-5-15)29-27-21-12-16(2)20(13-22(21)28-29)25-24(33)26-23(30)14-32-19-10-8-18(31-3)9-11-19/h4-13H,14H2,1-3H3,(H2,25,26,30,33) |
InChI Key |
VGIQMAFDTKFXAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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